molecular formula C7H10N2 B1346932 N-methyl-1-(pyridin-3-yl)methanamine CAS No. 20173-04-0

N-methyl-1-(pyridin-3-yl)methanamine

Cat. No. B1346932
CAS RN: 20173-04-0
M. Wt: 122.17 g/mol
InChI Key: MCSAQVGDZLPTBS-UHFFFAOYSA-N
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Patent
US09187489B2

Procedure details

To a solution of 3-pyridine-carboxaldehyde (0.24 g) in methanol, methylamine (2.0 M solution in tetrahydrofuran, 6 ml) was added, and the mixture was stirred at room temperature for 23 hours. Then, sodium borohydride (0.22 g) was added thereto, and the mixture was stirred for 1 hour. The reaction solution was concentrated under reduced pressure. The residue was partially purified on a reverse-phase silica gel column. A crude product was obtained by decantation and directly used in the next reaction.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[BH4-].[Na+].[CH3:11][NH2:12]>CO>[CH3:11][NH:12][CH2:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
6 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partially purified on a reverse-phase silica gel column

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CNCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.